



# Bleximenib Treatment Protocols for Patient-Derived Xenograft Models: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Bleximenib (JNJ-75276617) is a potent and selective, orally bioavailable small molecule inhibitor of the protein-protein interaction between menin and KMT2A (Lysine Methyltransferase 2A).[1][2] This interaction is a critical dependency for the survival and proliferation of leukemic cells with KMT2A gene rearrangements (KMT2A-r) or nucleophosmin 1 (NPM1) mutations.[1] [3] Bleximenib disrupts the menin-KMT2A complex, leading to the downregulation of key oncogenic target genes such as HOXA9 and MEIS1, which in turn inhibits leukemic cell proliferation, induces apoptosis, and promotes myeloid differentiation.[2] Furthermore, preclinical studies have shown that bleximenib can upregulate MHC class I and II expression on leukemic cells, potentially enhancing their recognition by the immune system.

These application notes provide detailed protocols for the use of **Bleximenib** in patient-derived xenograft (PDX) models of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), offering a framework for preclinical efficacy and pharmacodynamic studies.

## **Mechanism of Action: The Menin-KMT2A Axis**

The menin-KMT2A interaction is crucial for the pathogenesis of certain leukemias. In KMT2A-rearranged leukemias, the fusion protein aberrantly recruits the menin-KMT2A complex to target genes, leading to their sustained expression and driving leukemogenesis. In NPM1-mutant AML, the mutated NPM1 protein also relies on the menin-KMT2A interaction to maintain



the expression of leukemogenic genes. **Bleximenib** binds to menin, preventing its interaction with KMT2A and thereby disrupting this oncogenic signaling cascade.



Click to download full resolution via product page

Caption: **Bleximenib** inhibits the menin-KMT2A interaction, downregulating oncogenes and promoting apoptosis and differentiation in leukemic cells.

## **Preclinical Efficacy Data in PDX Models**

**Bleximenib** has demonstrated significant anti-leukemic activity in preclinical PDX models of AML and ALL. The following tables summarize key efficacy data from these studies.

Table 1: Monotherapy Efficacy of **Bleximenib** in AML PDX Models



| PDX Model                              | Genetic<br>Alteration | Dosing<br>Regimen                                | Key Efficacy<br>Readouts                                                            | Reference |
|----------------------------------------|-----------------------|--------------------------------------------------|-------------------------------------------------------------------------------------|-----------|
| MOLM-14<br>(subcutaneous<br>xenograft) | KMT2A-r               | 30, 50, 100<br>mg/kg, oral, daily<br>for 5 weeks | Dose-dependent<br>tumor<br>regressions of<br>70%, 97%, and<br>99%<br>respectively.  | [3]       |
| CBAM-68552                             | KMT2A-AF6             | Not specified                                    | Statistically<br>significant<br>increased<br>lifespan (>89%)<br>at all dose levels. | [3]       |

Table 2: Combination Therapy Efficacy of Bleximenib in AML PDX Models

| PDX Model     | Genetic<br>Alteration | Dosing<br>Regimen                                                                                                                              | Key Efficacy<br>Readouts                        | Reference |
|---------------|-----------------------|------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------|-----------|
| Not specified | KMT2A-r               | Bleximenib (10 mg/kg, oral, daily for 4 weeks) + Venetoclax (100 mg/kg, oral, daily for 4 weeks) + Azacitidine (2 mg/kg, IP, daily for 1 week) | Significantly<br>increased<br>survival in mice. |           |

# **Experimental Protocols**

The following protocols provide a framework for conducting preclinical studies with **Bleximenib** in AML PDX models.



# Establishment of AML Patient-Derived Xenograft (PDX) Models

This protocol is adapted from established methods for engrafting primary human AML cells into immunodeficient mice.

#### Materials:

- Primary AML patient bone marrow or peripheral blood mononuclear cells (MNCs) with KMT2A-r or NPM1 mutations.
- Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ, also known as NSG mice),
  6-8 weeks old.
- RPMI-1640 medium with 20% Fetal Bovine Serum (FBS).
- Phosphate-Buffered Saline (PBS) with 0.25% FBS.
- 40 µm cell strainer.
- Syringes and needles for intravenous injection.

#### Procedure:

- Cell Preparation:
  - Rapidly thaw frozen primary AML cells in a 37°C water bath.
  - Immediately transfer the thawed cells dropwise into pre-warmed RPMI-1640 with 20% FBS.
  - Filter the cell suspension through a 40 μm cell strainer to remove clumps.
  - Centrifuge at 250 x g for 5 minutes at 4°C.
  - Resuspend the cell pellet in PBS with 0.25% FBS.
  - Perform a viable cell count using trypan blue exclusion.



## · Cell Injection:

- $\circ$  Resuspend the desired number of viable AML cells (typically 1-5 x 106 cells) in 100-200  $\mu$ L of sterile PBS.
- Inject the cell suspension intravenously (i.v.) via the tail vein of the NSG mice.
- Engraftment Monitoring:
  - Starting 4-6 weeks post-injection, monitor for signs of leukemia development (e.g., weight loss, hunched posture, ruffled fur).
  - Collect peripheral blood samples weekly to monitor the percentage of human CD45+ (hCD45+) cells by flow cytometry. Engraftment is typically considered successful when >1% of circulating cells are hCD45+.



Click to download full resolution via product page



Caption: Workflow for the establishment of AML patient-derived xenograft models.

## **Bleximenib Formulation and Administration**

#### Materials:

- Bleximenib (oxalate salt).
- Vehicle for oral gavage (e.g., 0.5% w/v methylcellulose in sterile water).
- Oral gavage needles (20-gauge, 1.5-inch for adult mice).
- 1 mL syringes.
- · Vortex mixer.
- Analytical balance.

#### Procedure:

- Formulation Preparation:
  - Calculate the required amount of **Bleximenib** based on the desired dose and the number of animals.
  - Weigh the Bleximenib powder accurately.
  - Prepare the 0.5% methylcellulose vehicle by dissolving methylcellulose in sterile water.
  - Add a small volume of the vehicle to the Bleximenib powder to create a paste.
  - Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.
- Oral Administration:
  - Weigh each mouse to determine the precise volume of the Bleximenib formulation to be administered (typically 5-10 mL/kg).
  - Administer the Bleximenib suspension orally using a gavage needle.



Dosing is typically performed once daily.

Table 3: Recommended Dosing for Bleximenib Monotherapy in PDX Models

| Parameter              | Value                         |  |
|------------------------|-------------------------------|--|
| Compound               | Bleximenib (oxalate salt)     |  |
| Vehicle                | 0.5% Methylcellulose in water |  |
| Administration Route   | Oral gavage                   |  |
| Dosing Volume          | 5-10 mL/kg                    |  |
| Dosing Frequency       | Once daily                    |  |
| Efficacious Dose Range | 30 - 100 mg/kg                |  |

## **Pharmacodynamic Analysis: Target Gene Expression**

To confirm that **Bleximenib** is engaging its target and modulating downstream pathways, the expression of key target genes such as MEIS1 and HOXA9 should be assessed.

#### Materials:

- PDX-derived leukemic cells (from bone marrow or spleen).
- RNA extraction kit.
- · cDNA synthesis kit.
- Quantitative PCR (qPCR) reagents and instrument.
- Primers for human MEIS1, HOXA9, and a housekeeping gene (e.g., GAPDH or ACTB).

### Procedure:

Sample Collection and RNA Extraction:



- At the end of the treatment period, euthanize the mice and harvest bone marrow and/or spleen.
- Isolate leukemic cells (e.g., by flushing the bone marrow or dissociating the spleen).
- Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
- cDNA Synthesis:
  - Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Quantitative PCR (qPCR):
  - Perform qPCR using primers for MEIS1, HOXA9, and the housekeeping gene.
  - Analyze the data using the  $\Delta\Delta$ Ct method to determine the relative expression of the target genes in **Bleximenib**-treated versus vehicle-treated groups.

# Efficacy Assessment: Flow Cytometry Analysis of Leukemic Burden and Differentiation

Flow cytometry is a powerful tool to quantify the leukemic burden and assess changes in cell differentiation in response to **Bleximenib** treatment.

### Materials:

- PDX-derived bone marrow and spleen cells.
- Red blood cell lysis buffer.
- FACS buffer (PBS with 2% FBS).
- Fluorochrome-conjugated antibodies against human and mouse CD45, and human AML markers (e.g., CD33, CD117, CD34, CD11b).
- Flow cytometer.



## Procedure:

- Cell Preparation:
  - Prepare single-cell suspensions from bone marrow and spleen.
  - Lyse red blood cells using a lysis buffer.
  - Wash the cells with FACS buffer.
- Antibody Staining:
  - Stain the cells with a cocktail of antibodies against human and mouse CD45 to distinguish human leukemic cells from mouse hematopoietic cells.
  - Include antibodies against markers of immaturity (CD34, CD117) and myeloid differentiation (CD11b, CD14, CD15) to assess changes in the leukemic cell phenotype.
- Flow Cytometry Analysis:
  - Acquire the stained cells on a flow cytometer.
  - Analyze the data to determine the percentage of hCD45+ cells in the bone marrow and spleen as a measure of leukemic burden.
  - Within the hCD45+ population, analyze the expression of differentiation markers to assess the pro-differentiating effects of **Bleximenib**.

Table 4: Example Flow Cytometry Panel for AML PDX Models



| Marker | Fluorochrome | Purpose                                           |
|--------|--------------|---------------------------------------------------|
| hCD45  | FITC         | Identify human leukemic cells                     |
| mCD45  | PE           | Exclude mouse hematopoietic cells                 |
| CD34   | APC          | Marker of hematopoietic stem and progenitor cells |
| CD117  | PE-Cy7       | Marker of myeloid blasts                          |
| CD33   | PerCP-Cy5.5  | Myeloid lineage marker                            |
| CD11b  | BV421        | Myeloid differentiation marker                    |

## Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the preclinical evaluation of **Bleximenib** in patient-derived xenograft models of acute leukemia. By following these detailed methodologies, researchers can effectively assess the in vivo efficacy and pharmacodynamic effects of this promising menin-KMT2A inhibitor, contributing to its further development as a targeted therapy for patients with KMT2A-rearranged or NPM1-mutant leukemias.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]



- 3. Preclinical efficacy of the potent, selective menin-KMT2A inhibitor JNJ-75276617 (bleximenib) in KMT2A- and NPM1-altered leukemias PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bleximenib Treatment Protocols for Patient-Derived Xenograft Models: Application Notes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12404535#bleximenib-treatment-protocols-for-patient-derived-xenograft-models]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com